Methyl 10-chloro-10-oxodecanoate
Overview
Description
Scientific Research Applications
Methyl 10-chloro-10-oxodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of bioactive molecules for studying biological pathways.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Safety and Hazards
Methyl 10-chloro-10-oxodecanoate is classified as a combustible liquid and causes severe skin burns and eye damage . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .
Future Directions
Mechanism of Action
Target of Action
Methyl 10-chloro-10-oxodecanoate, also known as Methyl sebacoyl chloride , is a monomethyl ester of sebacinic acid
Mode of Action
It is known to be used in the preparation of various compounds, including methyl 10-[2-methoxy-4-(3-trifluoromethyl-3h-diazirin-3-yl)phenyl]-10-oxodecanoate , fluorescein-derivatives of Necrostatin-3 , and methyl 10-oxo-10-(Pyren-3-yl)decanoate .
Biochemical Analysis
Biochemical Properties
Methyl 10-chloro-10-oxodecanoate is known to interact with various enzymes and proteins. It acts as an enzyme inhibitor, binding to the active site of peptidases and blocking their activity . This interaction with enzymes is crucial in its role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily due to its lipolytic effect on adipocytes . This leads to an increased release of fatty acids and glycerol , influencing cell function and impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its ability to inhibit enzyme activity is a key part of its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10-chloro-10-oxodecanoate can be synthesized through the esterification of 10-chloro-10-oxodecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of sebacic acid followed by esterification. The chlorination step introduces the chlorine atom at the 10th position, and the subsequent esterification with methanol yields the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 10-chloro-10-oxodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products Formed
Substitution: Formation of amides or esters.
Reduction: Formation of 10-hydroxy-10-oxodecanoate.
Oxidation: Formation of 10-chlorodecanoic acid
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-chloro-8-oxooctanoate
- Methyl 3-chloro-3-oxopropionate
- Methyl adipoyl chloride
Uniqueness
Methyl 10-chloro-10-oxodecanoate is unique due to its specific chain length and the position of the chlorine and carbonyl groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 10-chloro-10-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO3/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUUAAZQEMFVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337722 | |
Record name | Methyl 10-chloro-10-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14065-32-8 | |
Record name | Methyl 10-chloro-10-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 10-chloro-10-oxodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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